1,5-Diethenylcyclopent-1-ene
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Overview
Description
1,5-Diethenylcyclopent-1-ene is an organic compound with the molecular formula C9H12 It is a derivative of cyclopentene, featuring two ethenyl groups attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diethenylcyclopent-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetylene in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the dehydrohalogenation of 1,5-dihalocyclopentane using a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of cyclopentene derivatives. This process is carried out in the presence of metal catalysts such as palladium or platinum, which facilitate the removal of hydrogen atoms and the formation of ethenyl groups.
Chemical Reactions Analysis
Types of Reactions
1,5-Diethenylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Ethyl-substituted cyclopentene derivatives.
Substitution: Halogenated cyclopentene derivatives.
Scientific Research Applications
1,5-Diethenylcyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1,5-Diethenylcyclopent-1-ene involves its ability to undergo various chemical transformations. The ethenyl groups are reactive sites that can participate in addition, substitution, and polymerization reactions. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylcyclopentene: Similar in structure but with methyl groups instead of ethenyl groups.
Cyclopentadiene: Lacks the ethenyl groups but shares the cyclopentene ring structure.
1,5-Dihalocyclopentane: Contains halogen atoms instead of ethenyl groups.
Uniqueness
1,5-Diethenylcyclopent-1-ene is unique due to the presence of two ethenyl groups, which confer distinct reactivity and potential for polymerization. This makes it a valuable compound for the synthesis of complex organic molecules and materials with specialized properties.
Properties
CAS No. |
3641-77-8 |
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Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
1,5-bis(ethenyl)cyclopentene |
InChI |
InChI=1S/C9H12/c1-3-8-6-5-7-9(8)4-2/h3-4,6,9H,1-2,5,7H2 |
InChI Key |
XCNPODIFDAAJHO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC=C1C=C |
Origin of Product |
United States |
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